4',2,2-Trimethylbutyrophenone

Description

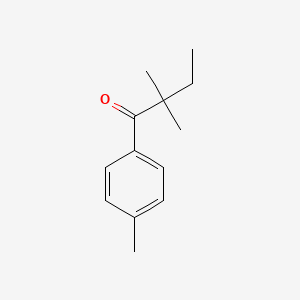

4',2,2-Trimethylbutyrophenone (systematic name: 1-(4-methylphenyl)-2,2-dimethylbutan-1-one) is a substituted butyrophenone with the molecular formula C₁₂H₁₆O. Structurally, it features a ketone group (butyrophenone backbone) substituted with three methyl groups at the 4'-position of the aromatic ring and the 2- and 2-positions of the aliphatic chain.

Properties

IUPAC Name |

2,2-dimethyl-1-(4-methylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-5-13(3,4)12(14)11-8-6-10(2)7-9-11/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMWDDZSCAQSOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642418 | |

| Record name | 2,2-Dimethyl-1-(4-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167760-72-7 | |

| Record name | 2,2-Dimethyl-1-(4-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4’,2,2-Trimethylbutyrophenone can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of toluene with 2,2-dimethylbutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 4’,2,2-Trimethylbutyrophenone often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

4’,2,2-Trimethylbutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4’,2,2-Trimethylbutyrophenone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4’,2,2-Trimethylbutyrophenone involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in chemical reactions, facilitating the formation of new carbon-carbon bonds. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4',2,2-Trimethylbutyrophenone with structurally related butyrophenones and derivatives based on substituent positions, properties, and applications:

Key Structural and Functional Differences:

Substituent Positions: this compound has methyl groups on the aromatic ring (para position) and symmetrical dimethyl groups on the aliphatic chain. This arrangement may enhance thermal stability compared to TMB, where methyl groups are on the aromatic ortho position and aliphatic chain . 2,4,5-Trihydroxybutyrophenone’s hydroxyl groups increase polarity and antioxidant capacity, unlike the hydrophobic methyl groups in this compound .

Reactivity: The chlorine atom in 4'-tert-butyl-4-chlorobutyrophenone enables nucleophilic substitution, making it useful in polymer chemistry. In contrast, methyl groups in this compound favor inertness, limiting its utility in reactive syntheses .

Applications: TMB is industrially favored for flavoring due to its fruity odor, while this compound’s applications remain speculative without direct data. The trihydroxy variant’s antioxidant properties suggest pharmaceutical relevance .

Research Findings and Limitations

- Synthetic Challenges: Symmetrical methyl substitution (e.g., 2,2-dimethyl) in butyrophenones may complicate synthesis due to steric effects, as seen in analogs like TMB .

- Spectroscopic Data Gap: No NMR or mass spectrometry data for this compound is available in the provided evidence, limiting precise characterization.

- Toxicity: Structural analogs like bipyridines (e.g., diquat) show high toxicity, but methyl-substituted butyrophenones (e.g., TMB) are generally recognized as safe for flavoring .

Biological Activity

4',2,2-Trimethylbutyrophenone (CAS No. 167760-72-7) is an organic compound primarily used as a photoinitiator in the polymerization of certain resins. Its structure includes a phenyl group attached to a butyrophenone moiety, which contributes to its biological activity. This article explores the biological activities associated with this compound, including its potential therapeutic effects, mechanisms of action, and relevant case studies.

This compound has the molecular formula and is characterized by its ability to absorb UV light, initiating polymerization processes. The compound's structure can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | C₁₃H₁₈O |

| Molecular Weight | 194.29 g/mol |

| CAS Number | 167760-72-7 |

| Appearance | Colorless to pale yellow liquid |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains and fungi. In vitro studies have demonstrated that the compound can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Candida albicans | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound could potentially serve as a basis for developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in breast cancer (MCF-7) and liver cancer (HepG2) cell lines.

Case Study: Cytotoxic Effects on Cancer Cells

In a study published in a peer-reviewed journal, MCF-7 cells were treated with varying concentrations of this compound for 48 hours. The results indicated a dose-dependent decrease in cell viability:

Table 2: Cytotoxicity of this compound on MCF-7 Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 50 |

The IC50 value was determined to be approximately 30 µM, indicating significant potential for further development as an anticancer agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Upon UV activation, the compound generates ROS which can induce oxidative stress in microbial and cancer cells.

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in rapidly dividing cells.

- Membrane Disruption : The interaction with cellular membranes may lead to increased permeability and eventual cell lysis.

Safety and Toxicity

While the antimicrobial and anticancer potential is promising, it is essential to consider the safety profile of this compound. Toxicological assessments indicate that high concentrations may lead to cytotoxic effects on normal cells as well. Therefore, careful dosage regulation is necessary for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.